molecular formula C26H32O12 B3030042 Nortrachelogenin-8'-O-|A-glucoside CAS No. 858127-38-5

Nortrachelogenin-8'-O-|A-glucoside

Cat. No.: B3030042
CAS No.: 858127-38-5
M. Wt: 536.5 g/mol
InChI Key: YAVQULWQXQRTKS-KOFHWYBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-8’-O-|A-glucoside typically involves the extraction from natural sources such as Pulsatilla koreana . The detailed synthetic routes and reaction conditions are not widely documented, but the compound is generally obtained through natural extraction methods.

Industrial Production Methods: Industrial production of Nortrachelogenin-8’-O-|A-glucoside involves large-scale extraction from the roots of Pulsatilla koreana. The process includes drying the roots, followed by solvent extraction and purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Nortrachelogenin-8’-O-|A-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving Nortrachelogenin-8’-O-|A-glucoside include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of Nortrachelogenin-8’-O-|A-glucoside depend on the type of reaction. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Nortrachelogenin-8’-O-|A-glucoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Nortrachelogenin-8’-O-|A-glucoside involves its interaction with specific molecular targets and pathways. It inhibits cancer cell proliferation by interfering with the cell cycle and inducing apoptosis. The compound also reduces hormone dependence by modulating hormone receptor activity .

Comparison with Similar Compounds

  • Trachelogenin
  • Arctigenin
  • Matairesinol

Comparison: Nortrachelogenin-8’-O-|A-glucoside is unique due to its specific inhibitory effects on cancer cell proliferation and hormone dependence . While similar compounds like Trachelogenin and Arctigenin also exhibit anti-cancer properties, Nortrachelogenin-8’-O-|A-glucoside’s distinct molecular structure and interaction with hormone receptors set it apart.

Properties

IUPAC Name

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-34-18-8-13(3-5-16(18)28)7-15-12-36-25(33)26(15,10-14-4-6-17(29)19(9-14)35-2)38-24-23(32)22(31)21(30)20(11-27)37-24/h3-6,8-9,15,20-24,27-32H,7,10-12H2,1-2H3/t15-,20+,21+,22-,23+,24-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQULWQXQRTKS-KOFHWYBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 2
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 3
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 4
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 5
Nortrachelogenin-8'-O-|A-glucoside
Reactant of Route 6
Nortrachelogenin-8'-O-|A-glucoside

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